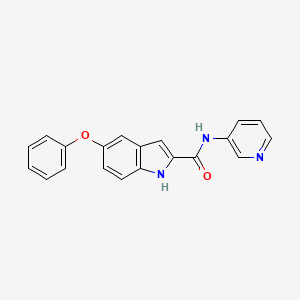![molecular formula C27H37NO3 B14159536 Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide CAS No. 858751-77-6](/img/structure/B14159536.png)
Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide is a complex organic compound with a unique structure that includes a tetrahydropyran ring, substituted phenyl groups, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide involves multiple steps, starting with the preparation of the tetrahydropyran ring. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Substitution Reactions: Introduction of the phenyl groups and the acetamide moiety through nucleophilic substitution reactions.
Final Assembly: Coupling of the substituted tetrahydropyran with the remaining components under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4-[[4-(1-methylethoxy)phenoxy]methyl]-2H-pyran: Shares a similar tetrahydropyran structure but differs in the substitution pattern.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another related compound with a tetrahydropyran ring and different substituents.
Uniqueness
Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
858751-77-6 |
|---|---|
Molekularformel |
C27H37NO3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H37NO3/c1-19(2)25-16-27(14-15-30-25,23-10-6-21(5)7-11-23)17-26(29)28-18-22-8-12-24(13-9-22)31-20(3)4/h6-13,19-20,25H,14-18H2,1-5H3,(H,28,29) |
InChI-Schlüssel |
VCSJWHQCEMLEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CC(=O)NCC3=CC=C(C=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)
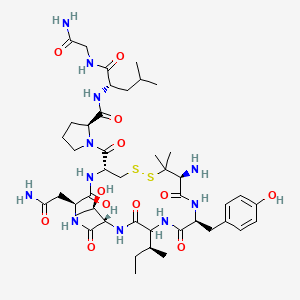
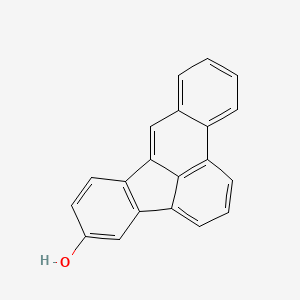
![2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14159486.png)

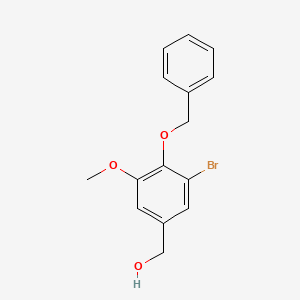
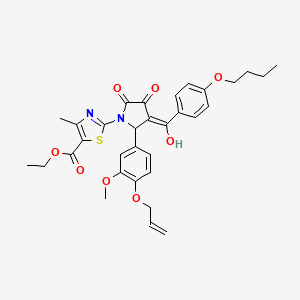
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)

